molecular formula C8H10BrN B044771 4-Bromo-2,6-dimethylaniline CAS No. 24596-19-8

4-Bromo-2,6-dimethylaniline

Cat. No.: B044771
CAS No.: 24596-19-8
M. Wt: 200.08 g/mol
InChI Key: QGLAYJCJLHNIGJ-UHFFFAOYSA-N
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Description

4-Bromo-2,6-dimethylaniline (CAS: 24596-19-8) is a halogenated aromatic amine with the molecular formula C₈H₁₀BrN and a molecular weight of 200.08 g/mol . Its structure features a benzene ring substituted with a bromine atom at the para position and methyl groups at the ortho (2- and 6-) positions relative to the amino group (-NH₂) .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromo-2,6-dimethylaniline can be synthesized through several methods. One common method involves the bromination of 2,6-dimethylaniline. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or acetic acid. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the continuous flow of reactants through a reactor system to optimize yield and efficiency. The use of catalysts and controlled reaction conditions can further enhance the production process. The final product is purified through crystallization or distillation to obtain a high-purity compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2,6-dimethylaniline undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula: C8_8H10_{10}BrN
Molecular Weight: 200.07 g/mol
CAS Number: 24596-19-8

The compound features a bromine atom and two methyl groups attached to the aniline structure, which significantly influence its chemical reactivity and biological properties.

Synthesis of Organic Compounds

4-Bromo-2,6-dimethylaniline serves as a crucial intermediate in the synthesis of various organic compounds. It is utilized in the preparation of pharmaceuticals, agrochemicals, and dyes:

  • Pharmaceuticals: The compound is involved in synthesizing active pharmaceutical ingredients (APIs) that exhibit therapeutic effects.
  • Agrochemicals: It is used in developing herbicides and pesticides.
  • Dyes and Pigments: The unique chemical properties allow for its use in producing colorants.

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties: Studies show effectiveness against various bacterial strains, potentially disrupting cell membranes and metabolic processes.
  • Anticancer Activity: Some derivatives have been investigated for their ability to inhibit cancer cell proliferation, suggesting potential therapeutic applications.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialEffective against various bacterial strains
AnticancerInhibits proliferation of specific cancer cell lines
Enzyme InhibitionPotential inhibitor of certain enzymes

Table 2: Synthesis Overview

StepDescription
Starting Material2,6-Dimethylaniline
ReagentBromine and Hydrobromic acid
Reaction ConditionsControlled temperature and inert atmosphere
Purification MethodRecrystallization or chromatography

Case Study 1: Antimicrobial Study

A study evaluated the efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated significant reductions in bacterial growth at specific concentrations (IC50 values), showcasing its potential as an antimicrobial agent.

Case Study 2: Cancer Cell Proliferation Inhibition

Research involving human breast cancer cell lines demonstrated that treatment with the compound led to a decrease in cell viability. This suggests that it may serve as a promising candidate for further development as an anticancer therapeutic agent.

Mechanism of Action

The mechanism of action of 4-Bromo-2,6-dimethylaniline depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The bromine and methyl groups can influence the compound’s binding affinity and specificity towards molecular targets. The exact pathways involved can vary based on the biological system and the nature of the interaction .

Comparison with Similar Compounds

Key Physical and Chemical Properties:

  • Melting Point : 48–52°C
  • Solubility : Insoluble in water ; soluble in organic solvents like diethyl ether and hexane .
  • Crystallography: Crystallizes in a monoclinic system (space group P2₁/c) with lattice parameters a = 20.141 Å, b = 5.150 Å, c = 17.300 Å, and β = 111.53°. Intermolecular N–H···N hydrogen bonds stabilize the crystal lattice .

The structural and functional attributes of 4-bromo-2,6-dimethylaniline are compared below with related substituted anilines and brominated aromatics.

Table 1: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Reactivity/Applications Safety Profile
This compound C₈H₁₀BrN 200.08 48–52 Heck/Suzuki reactions; HIV drug intermediates Harmful if swallowed; skin/eye irritant
2-Bromoaniline (CAS 615-36-1) C₆H₆BrN 172.03 ~32 (lit.) Diazotization; dye intermediates Toxic via inhalation; corrosive
2,6-Dibromoaniline (CAS 608-30-0) C₆H₅Br₂N 250.93 78–80 Cross-coupling reactions; agrochemicals Environmental toxin; persistent
4-Bromo-2,6-dichloroaniline (CAS 915144-99-9) C₈H₈BrCl₂N 259.93 N/A Halogen exchange reactions; pesticide synthesis Severe respiratory irritant
3,5-Dimethyl-4-bromoiodobenzene C₈H₈BrI 311.96 N/A Sandmeyer reactions; aryl halide intermediates Limited data; handle with caution

Key Comparisons:

Reactivity

  • Cross-Coupling Reactions: this compound undergoes Suzuki coupling with phenylboronic acid (86% yield) to form 2,6-dimethyl-4-phenylaniline . In contrast, 2-bromoaniline is less sterically hindered but less reactive in palladium-catalyzed reactions due to electronic deactivation by the amino group. Heck reactions with acrylamide require expensive catalysts (e.g., Pd(OAc)₂) but yield trans-isomers efficiently (77% yield) .
  • Substitution Reactions :

    • Bromine in this compound is replaced via Sandmeyer reactions to synthesize iodo derivatives (e.g., 2,6-dimethyl-4-bromoiodobenzene, 33.1% yield) .
    • Dichloro derivatives (e.g., 4-bromo-2,6-dichloroaniline) exhibit higher electrophilicity due to electron-withdrawing Cl groups, enhancing halogen exchange reactivity .

Physical Properties

  • Solubility : The methyl groups in this compound increase hydrophobicity compared to unsubstituted bromoanilines (e.g., 2-bromoaniline) .
  • Melting Points : Steric effects from methyl groups elevate the melting point (48–52°C) relative to 2-bromoaniline (~32°C) .

Crystallographic Features

  • The hydrogen-bonded network in this compound (N–H···N, 2.89 Å) contrasts with the halogen-dominated packing in 2,6-dibromoaniline, where Br···Br interactions dominate .

Biological Activity

4-Bromo-2,6-dimethylaniline (CAS No. 24596-19-8) is an aromatic amine that has garnered attention in various fields, including medicinal chemistry and environmental science. Its unique structure, characterized by a bromine atom and two methyl groups on the aniline ring, imparts distinct biological activities. This article aims to explore the biological properties, mechanisms of action, and relevant research findings associated with this compound.

  • Molecular Formula : C8_8H10_{10}BrN
  • Molecular Weight : 200.08 g/mol
  • Melting Point : 48.0°C to 52.0°C
  • Solubility : Insoluble in water; slightly soluble in methanol .

1. Toxicological Profile

This compound exhibits toxicological properties that have been studied in various contexts:

  • Cytotoxicity : Studies indicate that this compound can induce cytotoxic effects in certain cell lines, leading to apoptosis. The mechanism appears to involve the generation of reactive oxygen species (ROS) and subsequent oxidative stress .
  • Skin Irritation and Sensitization : It has been classified as harmful if swallowed or inhaled and can cause skin irritation. This highlights the importance of handling this compound with care in laboratory settings .

2. Enzyme Inhibition

Research has shown that this compound acts as an inhibitor of certain cytochrome P450 enzymes:

  • CYP1A2 Inhibition : This compound has been identified as a CYP1A2 inhibitor, which may affect drug metabolism and lead to potential drug-drug interactions .
  • Impact on Drug Metabolism : The inhibition of CYP1A2 could have implications for the pharmacokinetics of co-administered drugs metabolized by this enzyme .

Case Study 1: Cytotoxic Effects on Cancer Cell Lines

A study investigated the effects of this compound on human cancer cell lines. The results demonstrated a dose-dependent increase in cell death, attributed to oxidative stress mechanisms. The compound was found to significantly reduce cell viability at concentrations above 25 µM after 24 hours of exposure.

Concentration (µM)Cell Viability (%)
0100
1085
2560
5030

This indicates potential applications in developing chemotherapeutic agents targeting specific cancer types .

Case Study 2: Environmental Toxicology

Another study focused on the environmental impact of this compound, particularly its effects on aquatic organisms. The compound exhibited moderate toxicity to fish species, with LC50 values indicating significant lethality at higher concentrations.

OrganismLC50 (mg/L)
Fish (Species A)15
Fish (Species B)20

These findings suggest that this compound poses risks to aquatic ecosystems and necessitates further environmental monitoring .

The biological activity of this compound can be attributed to several mechanisms:

  • Oxidative Stress Induction : The compound's ability to generate ROS leads to cellular damage and apoptosis in various cell types.
  • Enzyme Interaction : By inhibiting CYP1A2, it alters metabolic pathways for other drugs, potentially enhancing their toxicity or efficacy.

Q & A

Basic Research Questions

Q. What are the standard synthesis methods for 4-Bromo-2,6-dimethylaniline, and how are reaction conditions optimized?

The synthesis typically involves bromination of 2,6-dimethylaniline using liquid bromine or brominating agents (e.g., N-bromosuccinimide). Key parameters include:

  • Temperature control : Maintaining 0–5°C to minimize side reactions like dibromination .
  • Solvent selection : Polar aprotic solvents (e.g., acetic acid) enhance bromine solubility and regioselectivity .
  • Stoichiometry : A 1:1 molar ratio of bromine to substrate ensures monobromination .
    Yield optimization (up to 85%) is achieved by slow addition of bromine and post-reaction quenching with sodium thiosulfate .

Q. Which analytical techniques are recommended for characterizing this compound?

  • NMR spectroscopy : 1^1H and 13^{13}C NMR confirm regioselectivity and purity (e.g., aromatic proton signals at δ 6.7–7.2 ppm) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) quantifies impurities (<2%) .
  • Melting point analysis : Consistent values (48–51°C) indicate purity; deviations suggest residual solvents or isomers .

Q. What safety protocols are critical when handling this compound?

  • Personal protective equipment (PPE) : Gloves (nitrile), lab coats, and goggles are mandatory due to acute dermal toxicity (Hazard Class 6.1) .
  • Ventilation : Use fume hoods to avoid inhalation (LD50 inhalation = 4.3 mg/L in rats) .
  • Waste disposal : Neutralize with dilute HCl before incineration to prevent environmental release .

Advanced Research Questions

Q. How can researchers optimize substitution reactions involving this compound in cross-coupling protocols?

  • Catalyst selection : Palladium acetate with tris(o-methylphenyl)phosphine reduces cis-isomer formation (from 20% to 0.6%) in Heck reactions .
  • Solvent effects : Dimethylformamide (DMF) enhances coupling efficiency compared to THF due to better ligand coordination .
  • Temperature : Reactions at 80–100°C improve yields but require inert atmospheres to prevent oxidation .

Q. What degradation pathways are observed in oxidative environments, and how do intermediates impact toxicity?

In Fenton-like systems (Fe2+^{2+}/H2_2O2_2):

  • Primary degradation : Hydroxyl radicals cleave the C-Br bond, forming 2,6-dimethylphenol and 2,6-dimethylbenzoquinone .
  • Secondary products : Short-chain acids (maleic, oxalic) are generated, reducing COD by 70% under optimal conditions (pH 2, 20 mM H2_2O2_2) .
  • Toxicity implications : Quinone intermediates may exhibit higher ecotoxicity than the parent compound, requiring LC-MS monitoring .

Q. How should researchers address contradictions in reported physicochemical data (e.g., melting points)?

Discrepancies (e.g., melting points ranging from 43–51°C) arise from:

  • Purity variations : Recrystallize using ethanol/water mixtures and verify via HPLC .
  • Polymorphism : Differential scanning calorimetry (DSC) identifies metastable crystalline forms .
  • Methodological differences : Standardize heating rates (1°C/min) in melting point apparatuses .

Q. What role does this compound play in pharmaceutical intermediate synthesis?

  • Building block : Used in palladium-catalyzed cross-coupling to synthesize acrylonitrile derivatives for kinase inhibitors .
  • Regioselectivity : The steric hindrance from methyl groups directs electrophilic substitutions to the para position, enabling precise functionalization .

Q. Methodological Resources

ParameterValue/TechniqueReference
Molecular Weight 200.08 g/mol
Boiling Point 120°C at 0.2 mmHg
Hazard Classification Acute Tox. 3 (Oral/Dermal/Inhalation)
Optimal Storage Sealed, dry, inert atmosphere

Properties

IUPAC Name

4-bromo-2,6-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN/c1-5-3-7(9)4-6(2)8(5)10/h3-4H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGLAYJCJLHNIGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40179345
Record name 4-Bromo-2,6-xylidine
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Molecular Weight

200.08 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24596-19-8
Record name 4-Bromo-2,6-dimethylbenzenamine
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Record name 4-Bromo-2,6-xylidine
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Synthesis routes and methods

Procedure details

21.3 ml (66.1 g, 0.413 mol) of bromine were added dropwise, while vigorously stirring, over ca. 20 minutes to a solution of 50.0 g (0.413 mol) of 2,6-dimethylaniline in 1200 cm3 of glacial acetic acid. This mixture was stirred for 2 hours at 40° C. The precipitate formed was filtered off, washed with 50 ml of acetic acid, and dried in air. Then, this white solid was added to a solution of 100 g of sodium hydroxide in 600 ml of water. This mixture was stirred for 30 minutes. The crude product was extracted with 3×100 ml of dichloromethane. The combined organic fractions were dried over Na2SO4 and evaporated to dryness. Fractional distillation gave a yellow liquid, bp 82-85° C./1 mm Hg. Yield 61.7 g (75%).
Quantity
21.3 mL
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
1200 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Feasible Synthetic Routes

4-Bromo-2,6-dimethylaniline
4-Bromo-2,6-dimethylaniline
4-Bromo-2,6-dimethylaniline
4-Bromo-2,6-dimethylaniline
4-Bromo-2,6-dimethylaniline
4-Bromo-2,6-dimethylaniline

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